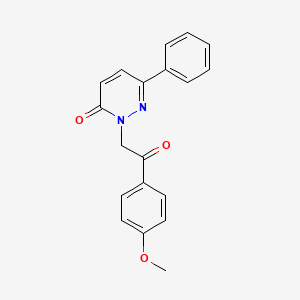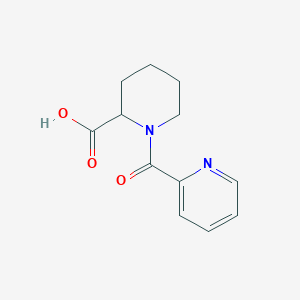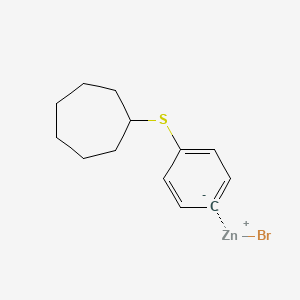
4-CycloheptylthiophenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CycloheptylthiophenylZinc bromide is an organozinc compound with the molecular formula C₁₃H₁₇BrSZn and a molecular weight of 350.6313 . This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds. It is often used in the context of Grignard reagents and other organometallic chemistry applications.
Preparation Methods
The synthesis of 4-CycloheptylthiophenylZinc bromide typically involves the reaction of 4-Cycloheptylthiophenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction conditions often require an inert atmosphere to prevent oxidation and moisture interference. Industrial production methods may involve large-scale reactors with precise control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
4-CycloheptylthiophenylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions typically involve the formation of new carbon-carbon bonds, leading to more complex organic molecules .
Scientific Research Applications
4-CycloheptylthiophenylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be used to modify biological molecules for research purposes.
Industry: Utilized in the production of fine chemicals and materials science
Mechanism of Action
The mechanism of action of 4-CycloheptylthiophenylZinc bromide involves the transfer of the cycloheptylthiophenyl group to a target molecule. This transfer is facilitated by the zinc atom, which acts as a mediator in the reaction. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar compounds to 4-CycloheptylthiophenylZinc bromide include other organozinc compounds such as phenylzinc bromide and methylzinc bromide. These compounds share similar reactivity patterns but differ in the substituents attached to the zinc atom. The uniqueness of this compound lies in its specific cycloheptylthiophenyl group, which can impart different steric and electronic properties compared to other organozinc compounds .
Properties
Molecular Formula |
C13H17BrSZn |
|---|---|
Molecular Weight |
350.6 g/mol |
IUPAC Name |
bromozinc(1+);phenylsulfanylcycloheptane |
InChI |
InChI=1S/C13H17S.BrH.Zn/c1-2-5-9-12(8-4-1)14-13-10-6-3-7-11-13;;/h6-7,10-12H,1-2,4-5,8-9H2;1H;/q-1;;+2/p-1 |
InChI Key |
GCIBVFVGFWXWDI-UHFFFAOYSA-M |
Canonical SMILES |
C1CCCC(CC1)SC2=CC=[C-]C=C2.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-methoxyphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B14874262.png)
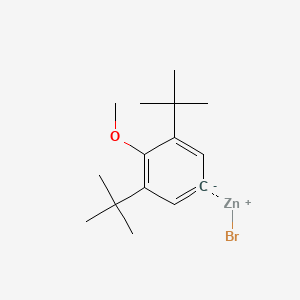
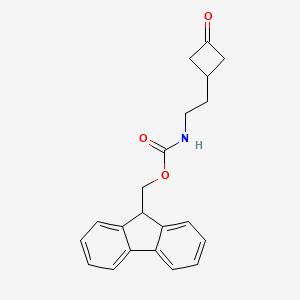

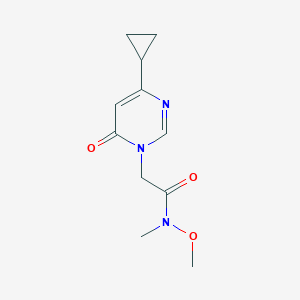
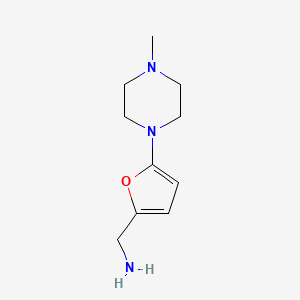

![14-methylidene-12-thia-8,10,15,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,8,10-hexaene](/img/structure/B14874336.png)
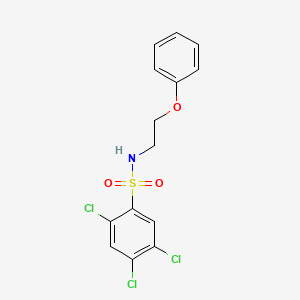
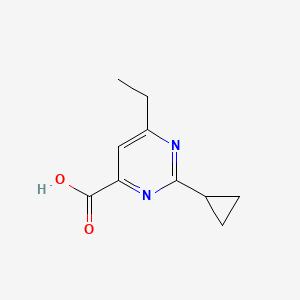
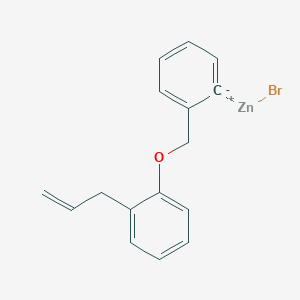
![Endo-3-benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B14874357.png)
